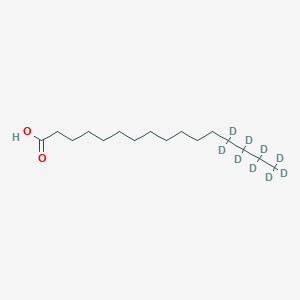
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid
Descripción general
Descripción
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid, also known as (13,13,14,14,15,15,16,16,16-NDHA), is a long-chain fatty acid that is naturally occurring in the human body. It is a highly unsaturated fatty acid with a unique structure that has been found to be involved in a number of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Metabolic Studies and Disease Progression
Palmitic acid-d9 is utilized in metabolic studies to understand its impact on lipid metabolism and its role as a signaling molecule. Research has shown that palmitic acid can regulate the progression and development of diseases such as obesity, type 2 diabetes mellitus, cardiovascular diseases, and cancer at the molecular level .
Nutritional Research
In nutritional research, palmitic acid-d9 serves as a critical component to study the effects of saturated fatty acids (SFAs) on human health. It helps in analyzing the association between SFA intake and cardiovascular events, and the potential benefits of replacing SFA with polyunsaturated fatty acids (PUFAs) or monounsaturated fatty acids (MUFAs) .
Internal Standard for Quantification
Palmitic acid-d9 is used as an internal standard for the quantification of palmitic acid in various scientific assays due to its high purity and stability. This allows for accurate measurement of palmitic acid levels in biological samples .
Signaling Molecule Research
This compound is also studied for its role as an intracellular signaling molecule involved in disease mechanisms. It has been identified to play a part in signaling pathways that influence disease progression .
Lipidomics and Sphingolipid Metabolism
Palmitic acid-d9 is used in lipidomics to investigate sphingolipid metabolism, particularly how it affects levels of dihydroceramides, which are precursors in the ceramide synthesis pathway. This research can provide insights into the mechanisms of metabolic diseases .
Obesity and Diabetes Research
It is also instrumental in research focusing on obesity and diabetes, where it helps to identify significantly altered metabolomic patterns associated with these conditions .
Mecanismo De Acción
Target of Action
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid, also known as Palmitic acid-d9, primarily targets various intracellular and extracellular components. It acts on various intracellular and extracellular targets, modulating tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . Furthermore, palmitic acid can be transferred to target proteins by a group of enzymes known as palmitoyl transferases (PATs). These enzymes facilitate the attachment of palmitic acid to specific cysteine residues within target proteins .
Mode of Action
The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . Palmitic acid-d9 also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Biochemical Pathways
Palmitic acid-d9 affects several biochemical pathways. It plays a significant regulatory role in tumor resistance processes . The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Pharmacokinetics
It is known that palmitic acid-d9 is intended for use as an internal standard for the quantification of palmitic acid by gc- or lc-ms .
Result of Action
The molecular and cellular effects of Palmitic acid-d9’s action are diverse. It increases NF-ĸB p65 levels, matrix metalloproteinase-9 (MMP-9) activity, and production of reactive oxygen species (ROS) in AsPC-1 pancreatic cancer cells, as well as increases migration of AsPC-1 cells . It also increases COX-2 levels in RAW 264.7 cells and increases LPS-induced IL-1β levels and caspase-1 activity in isolated mouse peritoneal macrophages .
Action Environment
The action, efficacy, and stability of Palmitic acid-d9 can be influenced by various environmental factors. For instance, the presence of other factors such as positive energy balance, excessive intake of carbohydrates (in particular mono and disaccharides), and a sedentary lifestyle, the mechanisms to maintain a steady state of Palmitic acid-d9 concentration may be disrupted leading to an over accumulation of tissue Palmitic acid-d9 resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation and increased inflammatory tone via toll-like receptor 4 .
Propiedades
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745836 | |
| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitic acid-d9 | |
CAS RN |
1173022-49-5 | |
| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
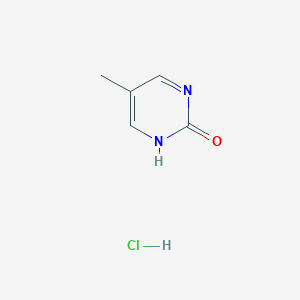

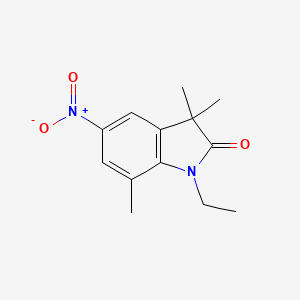
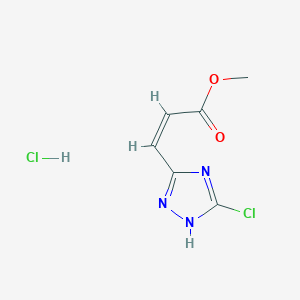
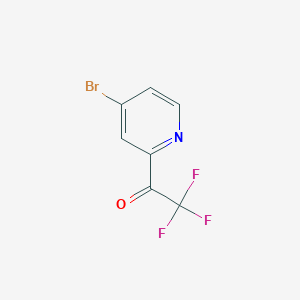
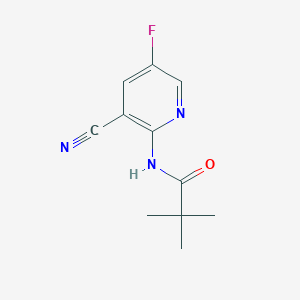
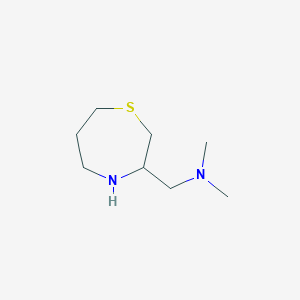
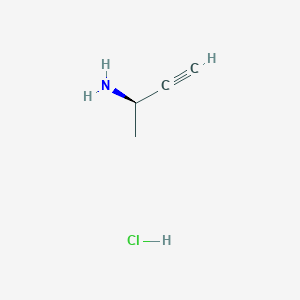
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
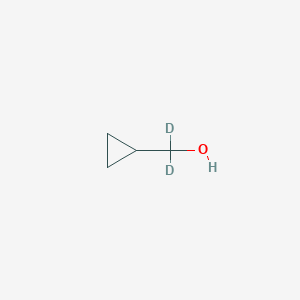
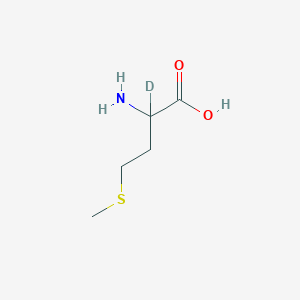
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)